5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazine Ring: Starting with a furan derivative, the pyridazine ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Piperazine Introduction: The pyridazine intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Pyridine-2-carbonitrile Addition: Finally, the compound is completed by coupling the piperazine derivative with a pyridine-2-carbonitrile under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The pyridine and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridazine and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new drugs.
Medicine
In medicine, research is focused on its potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazine rings can engage in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds with amino acid residues in proteins. This multi-faceted interaction profile allows it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)pyridazine: Shares the furan and pyridazine rings but lacks the piperazine and pyridine-2-carbonitrile moieties.
Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine, which have similar piperazine structures but different substituents.
Pyridine-2-carbonitrile derivatives: Compounds such as 2-cyanopyridine, which share the nitrile group but differ in the rest of the structure.
Uniqueness
The uniqueness of 5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c19-12-14-3-4-15(13-20-14)23-7-9-24(10-8-23)18-6-5-16(21-22-18)17-2-1-11-25-17/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSJDILEXDEXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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